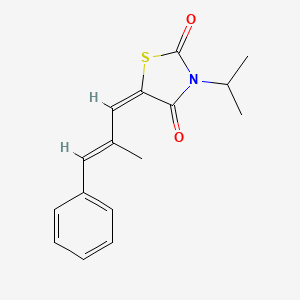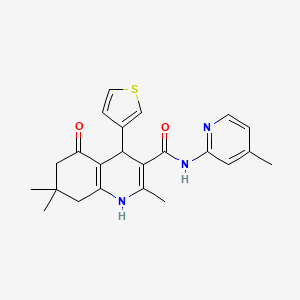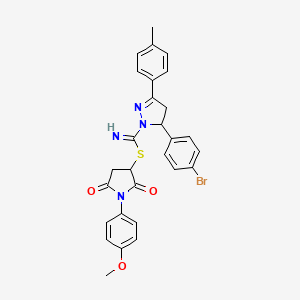
3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, also known as thiazolidinedione, is a heterocyclic organic compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H13NO2S.
Mecanismo De Acción
Thiazolidinedione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and improved glucose uptake in the body.
Biochemical and Physiological Effects
Thiazolidinedione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance in animal and human studies. It has also been shown to improve lipid metabolism, increase adiponectin levels, and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiazolidinedione is a useful tool in scientific research, as it can be used to study the mechanism of action of insulin and its effects on glucose and lipid metabolism. However, it has limitations in terms of its specificity and potential side effects, and must be used with caution in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on 3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione, including its use in the treatment of metabolic disorders such as diabetes and obesity, as well as its potential use in the prevention of cardiovascular disease. Further research is needed to fully understand the mechanism of action of 3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione and its potential benefits and limitations.
Métodos De Síntesis
Thiazolidinedione can be synthesized using various methods, including the reaction of 2,4-3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione with an aldehyde or ketone in the presence of a base, or the reaction of a thioamide with an α,β-unsaturated ketone. The most common method of synthesis is the reaction of 2,4-3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione with an aldehyde or ketone in the presence of a base, which yields various 3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione derivatives.
Aplicaciones Científicas De Investigación
Thiazolidinedione is used in scientific research as an insulin-sensitizing agent, and is used to study the mechanism of action of insulin in the body. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Propiedades
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11(2)17-15(18)14(20-16(17)19)10-12(3)9-13-7-5-4-6-8-13/h4-11H,1-3H3/b12-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMKERKANABIT-USTLKGCXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)

![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)

![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)